molecular formula C9H10F3NO B1312088 2-[3-(Trifluoromethyl)phenoxy]ethanamine CAS No. 29969-15-1

2-[3-(Trifluoromethyl)phenoxy]ethanamine

Cat. No.: B1312088
CAS No.: 29969-15-1
M. Wt: 205.18 g/mol
InChI Key: SZPFNMHSRXBFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)phenoxy]ethanamine is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 . The compound is also known by its CAS Number: 29969-15-1 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,4-5,13H2 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of Silodosin, used for treating benign prostatic hyperplasia. This method, utilizing 2-nitrochlorobenzene, highlights convenience and economic feasibility in accessing this intermediate (Luo, Chen, Zhang, & Huang, 2008).

Molecular Conformation and Structure Studies

MacLeod and Simons (2004) investigated the molecular conformation and structure of 2-phenoxy ethylamine and related compounds. They used mass-selected, resonant two-photon ionisation, infrared ion-dip spectroscopy, and ab initio calculations, contributing significantly to our understanding of the conformational dynamics of these molecules (MacLeod & Simons, 2004).

Spectroscopic Techniques and Computational Study

Macleod and Simons (2003) also studied clusters of phenol and ethanolamine, including 2-aminoethanol, using spectroscopic techniques and computation. Their research focused on hydrogen-bonded structures, providing insights into the configurations and interactions of such clusters (Macleod & Simons, 2003).

Cancer Research

Reyno et al. (2004) conducted a Phase III study on N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine combined with doxorubicin in treating metastatic breast cancer. This study highlighted the potential of this compound in augmenting chemotherapy cytotoxicity, though more research is needed to fully understand its efficacy (Reyno et al., 2004).

Chemical Properties and Reactions

Chandra and Uchimaru (2002) conducted a DFT study on the O-H bond dissociation energies and proton affinities of substituted phenols and phenoxide ions. Their work contributes to the understanding of the chemical properties and reactions of compounds including 2-[3-(Trifluoromethyl)phenoxy]ethanamine (Chandra & Uchimaru, 2002).

Analytical Chemistry and Forensics

Lum et al. (2020) identified a new class of psychoactive compounds through gas chromatography-mass spectrometry, providing insights relevant to the analytical chemistry and forensics involving phenethylamine derivatives (Lum, Brettell, Brophy, & Hibbert, 2020).

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPFNMHSRXBFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412203
Record name 2-[3-(trifluoromethyl)phenoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29969-15-1
Record name 2-[3-(trifluoromethyl)phenoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Trifluoromethyl)phenoxy]ethanamine
Reactant of Route 2
Reactant of Route 2
2-[3-(Trifluoromethyl)phenoxy]ethanamine
Reactant of Route 3
Reactant of Route 3
2-[3-(Trifluoromethyl)phenoxy]ethanamine
Reactant of Route 4
2-[3-(Trifluoromethyl)phenoxy]ethanamine
Reactant of Route 5
Reactant of Route 5
2-[3-(Trifluoromethyl)phenoxy]ethanamine
Reactant of Route 6
Reactant of Route 6
2-[3-(Trifluoromethyl)phenoxy]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.